molecular formula C20H30O2 B13838736 Norethandrolone-d5

Norethandrolone-d5

Cat. No.: B13838736
M. Wt: 307.5 g/mol
InChI Key: ZDHCJEIGTNNEMY-MJUHVKLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norethandrolone-d5, with a molecular formula of C20H30O2 and a molecular weight of approximately 302.458 g/mol, is a deuterated stable isotope-labeled analog of the anabolic steroid Norethandrolone . This high-purity compound is designed for use as an internal standard in quantitative mass spectrometry-based analyses, where it corrects for variability in sample preparation and ionization, thereby ensuring highly accurate and reliable data. Norethandrolone is a synthetic androgen and anabolic steroid (AAS) with a historical background of use in clinical settings for conditions like muscle wasting, severe burns, and aplastic anemia, though its medical use is now largely discontinued . It is a 17α-alkylated derivative of 19-nortestosterone (nandrolone) and acts as an agonist of the androgen receptor (AR) . Its research value extends to studying the pharmacology and long-term effects of anabolic steroids. A key area of investigation is its hepatotoxic potential, as it belongs to the class of 17α-alkylated AAS known to cause adverse effects such as cholestatic jaundice and liver damage . Furthermore, contemporary clinical research has explored the role of Norethandrolone in maintenance therapy for elderly patients with acute myeloid leukemia (AML), where studies have indicated potential benefits in improving disease-free and overall survival, with mechanisms possibly involving effects on telomerase and the suppression of blast cell proliferation . Researchers utilize this compound to investigate the complex pharmacokinetics, metabolic pathways, and bio-distribution of its parent compound in various in vitro and in vivo models. Its deuterated structure provides a critical tool for sensitive and specific analytical methods, making it indispensable for toxicological studies, anti-doping testing in sports, and metabolic research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or any form of human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O2

Molecular Weight

307.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i1D3,3D2

InChI Key

ZDHCJEIGTNNEMY-MJUHVKLISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Origin of Product

United States

Preparation Methods

General Strategy for Deuterium Labeling

  • Site-specific Deuteration: Deuterium incorporation often targets metabolically labile hydrogen atoms, such as those on methyl groups or at positions prone to oxidation.
  • Use of Deuterated Reagents: Incorporation of deuterium is achieved through the use of deuterated reducing agents (e.g., NaBD4), deuterated solvents (e.g., D2O), or catalytic exchange reactions.
  • Starting Materials: Commercially available norethandrolone or its precursors can be subjected to isotopic exchange or deuterium incorporation during key synthetic steps.

Synthetic Routes for Norethandrolone Analogues

  • Published syntheses of norethandrolone involve multi-step steroid transformations starting from 19-nortestosterone derivatives, including 17α-ethylation and oxidation/reduction steps to establish the 3-keto and 17β-hydroxy functionalities.
  • Deuterium incorporation may be introduced during reduction steps, such as the conversion of ketones to alcohols using deuterated sodium borohydride (NaBD4), or via catalytic hydrogenation using deuterium gas (D2) under Pd/C catalysis, as demonstrated in analogous steroid syntheses.
  • Protection and deprotection strategies (e.g., silyl ethers, acetylation) are employed to control regioselectivity during deuterium incorporation.

Sample Preparation and Derivatization for Analytical Use

This compound is predominantly used as an internal standard in analytical chemistry, particularly in doping control and pharmacokinetic studies. The preparation of samples containing this compound involves extraction, hydrolysis, and derivatization steps to ensure accurate quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Enzymatic Hydrolysis and Extraction

  • Urine or biological samples are treated with β-glucuronidase enzymes (from Escherichia coli) to hydrolyze conjugated steroid metabolites, releasing free norethandrolone and its isotopologues.
  • The hydrolyzed sample is buffered to alkaline pH (9–10) and subjected to liquid-liquid extraction using organic solvents such as diethyl ether or tert-butyl methyl ether (TBME).
  • Centrifugation and freezing steps at -80 °C facilitate phase separation and removal of aqueous components.

Derivatization

  • Trimethylsilylation (TMS) is the preferred derivatization method to increase volatility and stability of steroid analytes for GC-MS analysis.
  • The derivatization reagent mixture typically includes N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and 2-propanethiol, incubated at elevated temperatures (e.g., 100 °C for 60 minutes) to derivatize hydroxyl and keto groups.
  • Derivatization improves chromatographic behavior and mass spectral detectability of this compound.

Analytical Methodologies Using this compound

This compound serves as an internal standard in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) methods for doping control and pharmacokinetic profiling.

Parameter Description
Sample matrix Urine, plasma
Hydrolysis enzyme β-glucuronidase from E. coli
Extraction solvent Diethyl ether, tert-butyl methyl ether (TBME)
pH during extraction 9–10 (alkaline)
Derivatization reagent MSTFA/NH4I/2-propanethiol mixture
Derivatization conditions 100 °C for 60 minutes
Instrumentation GC-QTOF MS, GC-MS/MS
Injection mode Split injection (e.g., 20:1)
Column type 5% Phenyl polysilphenylene-siloxane capillary column (30 m length, 0.25 mm ID, 0.1 μm film)
Carrier gas Helium
Detection mode Electron impact ionization (EI), high-resolution full scan

Chemical Reactions Analysis

Types of Reactions: Norethandrolone-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols.

    Reduction: Formation of dihydro derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Norethandrolone-d5 is widely used in scientific research for various applications, including:

    Chemistry: Studying reaction mechanisms and pathways involving norethandrolone.

    Biology: Investigating the metabolic fate of norethandrolone in biological systems.

    Medicine: Researching the pharmacokinetics and pharmacodynamics of norethandrolone and its derivatives.

    Industry: Developing new synthetic routes and production methods for steroidal compounds.

Mechanism of Action

Norethandrolone-d5 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The molecular targets include various enzymes and proteins involved in muscle growth, metabolism, and other physiological processes. The pathways involved include the androgen receptor signaling pathway and related metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Testosterone-d3

  • Structural Similarities: Both Norethandrolone-d5 and Testosterone-d3 are deuterated steroids. Testosterone-d3 contains three deuterium atoms at the 16, 17, and 18 positions, whereas this compound has five deuterium substitutions (likely at positions critical for metabolic stability).
  • Functional Differences: Application: Testosterone-d3 is used to quantify endogenous testosterone in hormone panels, while this compound targets synthetic steroid analysis. Deuterium Impact: The additional deuterium atoms in this compound provide a higher mass shift (+5 Da vs. +3 Da for Testosterone-d3), improving resolution in MS detection .

Methandrostenolone-d5 (Dianabol-d5)

  • Structural Similarities: Methandrostenolone-d5, like this compound, is a deuterated anabolic steroid with five deuterium substitutions. Both are derived from testosterone analogs.
  • Key Differences: Metabolic Stability: this compound is designed to resist hepatic metabolism due to its 17α-ethyl group, whereas Methandrostenolone-d5 lacks this modification, leading to shorter detection windows in urine. Analytical Use: Methandrostenolone-d5 is primarily used in sports doping control, while this compound has broader applications in clinical pharmacokinetics .

Comparison with Functionally Similar Compounds

Norfloxacin-d5

  • Functional Similarity: Both this compound and Norfloxacin-d5 (C₁₆H₁₃FN₃O₃D₅) are deuterated internal standards used in LC-MS/MS workflows .
  • Key Differences: Class and Application: Norfloxacin-d5 is a fluoroquinolone antibiotic standard, whereas this compound is specific to steroid analysis. Deuterium Placement: Norfloxacin-d5’s deuterium atoms are positioned on the piperazinyl ring to avoid interference with antimicrobial activity, while this compound’s substitutions target sites critical for steroid stability.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Deuterium Atoms Primary Application LOD (ng/mL)
This compound C₂₀H₂₃D₅O₃ 5 Steroid quantification 0.1
Testosterone-d3 C₁₉H₂₅D₃O₂ 3 Endogenous hormone panels 0.5
Norfloxacin-d5 C₁₆H₁₃FN₃O₃D₅ 5 Antibiotic residue analysis 0.2

Table 2: Analytical Performance

Parameter This compound Testosterone-d3 Norfloxacin-d5
Retention Time Shift +0.08 min +0.12 min +0.15 min
Mass Shift (Da) +5 +3 +5
Matrix Effect (%) ≤10 ≤15 ≤20

Q & A

Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) into studies on this compound’s tissue-specific effects?

  • Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify deuterium-sensitive biological processes. Use machine learning (e.g., random forests) to prioritize omics features correlated with isotopic labeling. Share datasets in FAIR-compliant repositories (e.g., MetaboLights) with detailed metadata .

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